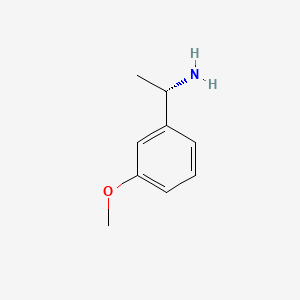

(S)-1-(3-Methoxyphenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWGCBRQAHCVHW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002896 | |

| Record name | 1-(3-Methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82796-69-8 | |

| Record name | (αS)-3-Methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82796-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(3-Methoxyphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082796698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-methoxyphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.161.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(3-Methoxyphenyl)ethylamine

Introduction

(S)-1-(3-Methoxyphenyl)ethylamine, a chiral amine, is a cornerstone in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its structural motif, featuring a methoxy-substituted phenyl ring and a chiral ethylamine side chain, makes it a highly valuable intermediate for the synthesis of biologically active compounds.[1] Understanding its physical and chemical properties is not merely an academic exercise; it is a prerequisite for its effective and safe handling, process optimization, and the successful development of novel therapeutics. This guide provides a comprehensive overview of these properties, grounded in experimental data and established safety protocols, to support researchers and drug development professionals in their work with this critical building block.

Core Chemical and Physical Properties

The utility of this compound in a laboratory or manufacturing setting is dictated by its fundamental physical characteristics. These properties influence everything from reaction solvent selection and purification methods to storage conditions and analytical characterization.

Identifiers and Molecular Characteristics

A consistent and accurate identification of this compound is the first step in any scientific endeavor.

| Identifier | Value | Source |

| CAS Number | 82796-69-8 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)ethanamine | [2] |

| Synonyms | (S)-(-)-1-(3-Methoxyphenyl)ethylamine, (S)-3-Methoxy-α-methylbenzylamine | [1][4] |

Key Physical Data

The following table summarizes the essential physical properties that govern the compound's behavior. The physical form can vary depending on the ambient temperature, existing as either a liquid or a low-melting solid.[5]

| Property | Value | Notes |

| Appearance | Colorless to very pale yellow liquid or crystalline solid | [3][5] |

| Boiling Point | 66 °C @ 0.38 mmHg | [4][6][7] |

| Melting Point | ~5 °C | [7][8] |

| Density | 1.028 g/cm³ | [6][7] |

| Refractive Index | 1.5325 - 1.5345 @ 20°C | [3][6] |

| Vapor Pressure | 0.0524 mmHg @ 25°C | [1][4] |

| Flash Point | >100 °C | [6][8] |

| Optical Rotation | -27° ± 2° (neat) | [3] |

| Solubility | Soluble in water (10g/L), chloroform (sparingly), and methanol (slightly).[1][6][9] | Soluble in most common organic solvents.[1][5] |

The specific optical rotation is a critical parameter, as it directly confirms the stereochemical identity and is an initial indicator of enantiomeric purity.

Logical Framework: From Property to Application

Understanding the "why" behind these numbers is crucial for practical application. The following diagram illustrates the causal link between the compound's physical properties and their implications in a research and development context.

Caption: Relationship between physical properties and their practical implications.

Safety and Handling

As a primary amine, this compound is corrosive and requires careful handling. Adherence to safety protocols is paramount to mitigate risks.

GHS Hazard Identification

The compound is classified under several hazard categories according to the Globally Harmonized System (GHS).[2]

| Pictogram(s) | Signal Word | Hazard Class & Statement |

| Danger | H302: Harmful if swallowed.[2][4][10] H314: Causes severe skin burns and eye damage.[2][4][10] H317: May cause an allergic skin reaction.[2][10] H412: Harmful to aquatic life with long lasting effects.[4] |

Precautionary Measures and PPE

When handling this substance, the following precautionary statements and personal protective equipment (PPE) are mandatory:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Storage: Store locked up in a cool, dry, and well-ventilated place under an inert atmosphere, with the container tightly closed.[5][6][8][12]

Application in Synthesis: A Chiral Keystone

The primary application of this compound is as a chiral building block in organic synthesis.[1] Its enantiomerically pure form allows for the introduction of a specific stereocenter into a target molecule, which is a fundamental requirement in the synthesis of many modern pharmaceuticals.

It serves as a key intermediate in the synthesis of compounds like Rivastigmine, a drug used for the treatment of dementia.[13] The synthesis often involves reductive amination of a ketone or resolution of a racemic mixture using a chiral acid, such as mandelic acid.[13]

Experimental Protocol: Determination of Enantiomeric Excess (ee) by Chiral GC

The trustworthiness of any claims regarding this chiral intermediate relies on robust analytical validation. The enantiomeric excess (ee) is the most critical quality attribute. The following protocol outlines a standard, self-validating method for its determination.

Workflow Overview

Caption: Workflow for the determination of enantiomeric excess by Chiral GC.

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a stock solution of the racemic 1-(3-methoxyphenyl)ethylamine standard at 1 mg/mL in isopropanol to confirm peak identity and resolution.

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of isopropanol to create a 1 mg/mL solution.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A suitable chiral column, such as a Cyclodex-B or equivalent beta-cyclodextrin-based capillary column.

-

Injector: Split/splitless inlet, 250°C, split ratio 50:1.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial temperature 120°C, hold for 1 minute, ramp at 2°C/min to 160°C, hold for 5 minutes.

-

Detector: FID, 280°C.

-

-

Analysis Sequence:

-

Inject a blank (isopropanol) to ensure system cleanliness.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify column resolution.

-

Inject the (S)-enantiomer sample in triplicate.

-

-

Data Processing and Calculation:

-

Integrate the peak areas for both the (S) and any detected (R) enantiomer in the sample chromatograms.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = ( [Area(S) - Area(R)] / [Area(S) + Area(R)] ) * 100

-

-

The result should meet the required specification, typically >99.0% for high-purity material.[3]

-

This protocol provides a reliable and reproducible method to validate the enantiopurity of the material, ensuring its suitability for stereospecific synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Request for Quote [thermofisher.com]

- 4. (S)-1-(3-Methoxyphenyl)ethanamine, CAS No. 82796-69-8 - iChemical [ichemical.com]

- 5. This compound CAS 82796-69-8 High Purity & Affordable Price [jigspharma.com]

- 6. This compound CAS#: 82796-69-8 [m.chemicalbook.com]

- 7. This compound | 82796-69-8 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 82796-69-8 [chemicalbook.com]

- 10. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

(S)-1-(3-Methoxyphenyl)ethylamine chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-1-(3-Methoxyphenyl)ethylamine: Structure, Stereochemistry, and Synthetic Strategies

Introduction

This compound is a chiral amine that serves as a cornerstone in the synthesis of numerous high-value, biologically active compounds. Its structural features—a stereogenic center directly attached to an aromatic ring—make it a versatile and indispensable building block, particularly within the pharmaceutical industry.[1] The precise three-dimensional arrangement of its substituents is paramount, as the desired therapeutic activity of many target molecules is often confined to a single enantiomer. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, delving into its chemical structure, the critical nuances of its stereochemistry, proven methods for its isolation, and its significant applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research and development. This compound is a colorless to pale yellow liquid under standard conditions, soluble in many organic solvents and slightly soluble in water.[1][2]

Chemical Structure

The molecule consists of an ethylamine backbone attached to a benzene ring at the C1 position. The benzene ring is substituted with a methoxy group (-OCH₃) at the meta (C3) position. The stereogenic center is the benzylic carbon (the carbon atom of the ethyl group attached to the phenyl ring), which is bonded to an amino group, a methyl group, a hydrogen atom, and the 3-methoxyphenyl group.

Caption: Chemical structure of this compound.

Identification Data

| Identifier | Value | Source |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)ethanamine | [3] |

| CAS Number | 82796-69-8 | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| InChIKey | CJWGCBRQAHCVHW-ZETCQYMHSA-N | [3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear colourless to very pale yellow liquid | [4] |

| Density | 1.028 g/cm³ | [5] |

| Boiling Point | 66 °C @ 0.38 mmHg | [5] |

| Flash Point | 114 °C | [5] |

| Refractive Index | 1.5325 - 1.5345 @ 20°C | [4] |

| Optical Rotation | -27° ± 2° (neat) | [4] |

| Water Solubility | 10 g/L | [1][2] |

Stereochemistry and Chiral Significance

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The (S)-enantiomer of 1-(3-methoxyphenyl)ethylamine is a crucial precursor because it allows for the construction of enantiomerically pure target molecules, maximizing therapeutic efficacy while minimizing potential side effects associated with the inactive or harmful enantiomer.

The Chiral Center

The sole stereocenter in this molecule is the benzylic carbon atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:

-

-NH₂ (highest atomic number)

-

-C₆H₄OCH₃ (phenyl group)

-

-CH₃ (methyl group)

-

-H (hydrogen)

For the (S)-enantiomer, when the lowest priority group (-H) is oriented away from the viewer, the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise direction.

Caption: Cahn-Ingold-Prelog priority assignment for the enantiomers.

Synthesis and Chiral Resolution

While asymmetric synthesis routes exist, the most common and industrially scalable method for producing enantiomerically pure this compound is the classical resolution of a racemic mixture.[6][7] This technique relies on the principle that enantiomers react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomeric salts possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.[8]

Chiral Resolution Workflow

The general workflow involves three key stages: diastereomeric salt formation, separation of the less soluble salt, and liberation of the desired enantiomer. Chiral acids like mandelic acid and tartaric acid derivatives are highly effective resolving agents for amines.[8][9]

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Example Protocol: Resolution with (R)-Mandelic Acid

This protocol is a representative example based on established chemical principles for resolving chiral amines.[9]

Objective: To isolate this compound from a racemic mixture.

Materials:

-

Racemic 1-(3-methoxyphenyl)ethylamine

-

(R)-(-)-Mandelic acid (0.5 - 1.0 molar equivalents)

-

Methanol (or another suitable solvent like isopropanol)

-

Aqueous Sodium Hydroxide (e.g., 2M NaOH)

-

Dichloromethane (or other suitable organic extraction solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Methodology:

-

Salt Formation:

-

Dissolve racemic 1-(3-methoxyphenyl)ethylamine (1.0 eq.) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (R)-mandelic acid (e.g., 0.7 eq.) in warm methanol.

-

Slowly add the mandelic acid solution to the amine solution with stirring. A precipitate should begin to form.

-

Causality Insight: Using a slight sub-stoichiometric amount of resolving agent can improve the diastereomeric excess (d.e.) of the first crop of crystals, as the less soluble salt precipitates preferentially.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.

-

Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the less-soluble diastereomeric salt, enriched in the (S)-amine.

-

Self-Validation: The diastereomeric and enantiomeric purity of the salt and the filtrate can be checked at this stage (e.g., by chiral HPLC of a liberated sample) to determine if further recrystallization is necessary to achieve the desired purity (>99% d.e.).

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and aqueous NaOH solution.

-

Stir vigorously until all solids have dissolved. The base neutralizes the mandelic acid, liberating the free amine into the organic layer.

-

Trustworthiness: The use of a biphasic system ensures a clean separation. The sodium mandelate salt remains in the aqueous phase, while the organic amine partitions into the non-polar solvent.

-

-

Isolation and Purification:

-

Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting oil is the purified this compound. Purity and enantiomeric excess (e.e.) should be confirmed analytically.

-

Key Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a chiral intermediate. Its structure is incorporated into several significant pharmaceutical agents.

-

Rivastigmine Precursor: It is a documented key intermediate in the synthesis of Rivastigmine, a carbamate inhibitor of acetylcholinesterase used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[9][10] The stereochemistry of the amine is critical for the drug's efficacy.

-

Building Block for Bioactive Molecules: Beyond specific drugs, it is widely used as a versatile platform for introducing the (S)-1-(3-methoxyphenyl)ethyl moiety into new chemical entities during drug discovery.[1] Its amine handle allows for a wide range of chemical transformations, including amidation, reductive amination, and alkylation.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the compound is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (around 6.7-7.3 ppm), a singlet for the methoxy (-OCH₃) protons (around 3.8 ppm), a quartet for the benzylic proton (-CH), a doublet for the methyl (-CH₃) protons, and a broad singlet for the amine (-NH₂) protons.[11][12]

-

¹³C NMR: The spectrum will display distinct signals for the nine carbon atoms, including the aromatic carbons, the methoxy carbon, the benzylic carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy ether group.[3]

-

Chiral Chromatography (HPLC/GC): This is the definitive method for determining enantiomeric excess (e.e.).[4] The sample is passed through a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, resulting in different retention times and allowing for their quantification. An e.e. of >99% is typically required for pharmaceutical applications.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the stereoselective synthesis of complex molecules that have a profound impact on human health. A thorough understanding of its properties, stereochemistry, and the methodologies for its enantioselective preparation is fundamental for any scientist working in organic synthesis and medicinal chemistry. The principles of chiral resolution detailed herein provide a robust and scalable framework for obtaining this critical building block in high enantiomeric purity, paving the way for the development of next-generation therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% | Fisher Scientific [fishersci.ca]

- 3. This compound | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Buy Online [thermofisher.com]

- 5. (S)-1-(3-Methoxyphenyl)ethanamine, CAS No. 82796-69-8 - iChemical [ichemical.com]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. onyxipca.com [onyxipca.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 11. cris.unibo.it [cris.unibo.it]

- 12. researchgate.net [researchgate.net]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-1-(3-Methoxyphenyl)ethylamine

Abstract

(S)-1-(3-Methoxyphenyl)ethylamine (CAS RN: 82796-69-8) stands as a pivotal chiral amine in the landscape of modern pharmaceutical synthesis. Its unique structural motif is a cornerstone in the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, elucidating the compound's physicochemical properties, synthesis methodologies, and critical applications. We will explore the causality behind various synthetic strategies, from classical chiral resolution to advanced asymmetric synthesis, and detail its instrumental role in the production of therapeutics such as Rivastigmine and Apremilast. This document is intended to serve as a comprehensive resource, grounded in established scientific literature and field-proven insights, to empower the scientific community in leveraging this versatile building block.

Introduction: The Significance of a Chiral Amine

Chiral amines are fundamental constituents in a vast array of biologically active molecules, with estimates suggesting that they are present in over 40% of commercial pharmaceuticals[1][2]. The stereochemistry of these amine-containing compounds is often intrinsically linked to their pharmacological activity and safety profile. This compound, with its distinct methoxy-substituted phenyl ring and a stereocenter at the α-carbon, offers a versatile scaffold for the introduction of this critical chirality into drug candidates[3]. Its importance is underscored by its role as a key intermediate in the synthesis of drugs for major therapeutic areas, including neurodegenerative diseases and inflammatory conditions[3][4]. This guide will provide a detailed exploration of this valuable compound, from its fundamental properties to its practical application in complex multi-step syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 82796-69-8 | [5][6] |

| Molecular Formula | C₉H₁₃NO | [5][6] |

| Molecular Weight | 151.21 g/mol | [5] |

| Appearance | Clear colourless to very pale yellow liquid | [6] |

| Boiling Point | 66 °C at 0.38 mmHg | [7] |

| Density | 1.028 g/cm³ | [7] |

| Refractive Index | 1.5325-1.5345 @ 20°C | [6] |

| Optical Rotation | -27° ± 2° (neat) | [6] |

| Solubility | Soluble in organic solvents, slightly soluble in water (10g/L) | [3][8] |

Spectroscopic Data

Expected ¹H NMR (CDCl₃) Spectral Data:

-

δ 7.20-7.30 (t, 1H): Aromatic proton (meta to both substituents).

-

δ 6.70-6.90 (m, 3H): Aromatic protons.

-

δ 4.10-4.20 (q, 1H): Methine proton (CH-NH₂).

-

δ 3.80 (s, 3H): Methoxy protons (-OCH₃).

-

δ 1.50 (br s, 2H): Amine protons (-NH₂).

-

δ 1.35-1.45 (d, 3H): Methyl protons (-CH₃).

Expected ¹³C NMR (CDCl₃) Spectral Data:

-

δ 159.8: Aromatic carbon attached to the methoxy group.

-

δ 146.0: Aromatic carbon attached to the ethylamine group.

-

δ 129.5: Aromatic CH.

-

δ 118.0: Aromatic CH.

-

δ 112.5: Aromatic CH.

-

δ 111.0: Aromatic CH.

-

δ 55.2: Methoxy carbon (-OCH₃).

-

δ 51.0: Methine carbon (CH-NH₂).

-

δ 25.0: Methyl carbon (-CH₃).

Synthesis Methodologies: A Comparative Analysis

The enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Several strategies have been developed to achieve high enantiomeric excess (ee), each with its own set of advantages and considerations.

Chiral Resolution via Diastereomeric Salt Formation

A classical and industrially viable method for obtaining enantiomerically pure amines is through the formation of diastereomeric salts with a chiral resolving agent[9]. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Resolving Agent of Choice: (R)-Mandelic Acid

(R)-Mandelic acid is an effective resolving agent for racemic 1-(3-methoxyphenyl)ethylamine. The reaction of the racemic amine with (R)-mandelic acid in a suitable solvent, such as methanol, leads to the formation of two diastereomeric salts: [(S)-amine-(R)-acid] and [(R)-amine-(R)-acid]. One of these salts will be less soluble and will preferentially crystallize from the solution.

Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid

Objective: To resolve racemic 1-(3-methoxyphenyl)ethylamine to obtain the (S)-enantiomer.

Materials:

-

Racemic 1-(3-methoxyphenyl)ethylamine

-

(R)-Mandelic acid

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

In a flask, dissolve racemic 1-(3-methoxyphenyl)ethylamine (1.0 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (R)-mandelic acid (0.5 to 1.0 equivalent) in warm methanol.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the more soluble diastereomer.

-

The less-soluble salt, often the [(R)-amine-(R)-acid] salt, is obtained in high diastereomeric excess[10].

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.

-

Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with vigorous stirring until the salt dissolves and the aqueous layer is basic (pH > 10).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Enantiomeric Purity Analysis:

-

Determine the enantiomeric excess of the obtained amine using chiral HPLC.

-

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis offers a more direct and often more atom-economical route to chiral amines, avoiding the need for resolution of a racemic mixture. Asymmetric reductive amination is a powerful tool in this regard.

Asymmetric Reductive Amination of 3-Methoxyacetophenone

This method involves the reaction of 3-methoxyacetophenone with an amine source in the presence of a chiral catalyst and a reducing agent.

Mechanism of Asymmetric Reductive Amination with a Chiral Auxiliary:

A common strategy involves the use of a chiral auxiliary, such as (S)-α-methylbenzylamine. The reaction proceeds through the formation of a chiral imine intermediate, which is then diastereoselectively reduced. The chiral auxiliary is subsequently removed to yield the desired chiral primary amine.

Figure 1: Asymmetric reductive amination workflow.

A notable approach utilizes a combination of Ti(OiPr)₄ and a reducing agent like Raney-Ni/H₂[11][12]. Ti(OiPr)₄ acts as a Lewis acid, activating the ketone carbonyl for nucleophilic attack by the amine and facilitating the dehydration to form the imine intermediate[4][13][14].

Applications in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of several important pharmaceuticals.

Synthesis of Rivastigmine

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases[7][11]. The (S)-enantiomer is the active form of the drug. A novel and efficient synthesis of Rivastigmine starts from diastereomerically pure (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine, which is derived from this compound[3][11].

Figure 2: Simplified synthetic pathway to Rivastigmine.

Synthesis of Apremilast

Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis[4]. The synthesis of Apremilast relies on the chiral intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, which can be synthesized from precursors structurally related to this compound[14][15][16]. The core chiral amine structure is essential for the drug's therapeutic activity[4].

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose[17][18].

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a similar column).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column to achieve baseline separation of the enantiomers.

-

A small amount of an amine modifier (e.g., diethylamine or triethylamine) may be added to the mobile phase to improve peak shape and reduce tailing.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the amine sample in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: Optimized mixture of hexane/isopropanol with an amine modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of a racemic standard.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Safety and Handling

This compound is classified as corrosive, acutely toxic, and an irritant[1]. It is harmful if swallowed and causes severe skin burns and eye damage[7]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a testament to the critical role of chiral building blocks in modern drug discovery and development. Its versatile synthetic utility, coupled with well-established methods for its enantioselective preparation, solidifies its position as an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in the pursuit of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound will undoubtedly increase.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. This compound | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Request for Quote [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. jocpr.com [jocpr.com]

- 12. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 13. Reductive amination with Titanium(IV)Isopropoxide [designer-drug.com]

- 14. Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. scribd.com [scribd.com]

- 18. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-3-Methoxyphenethylamine and its Core Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to obtain enantiomerically pure (S)-3-Methoxyphenethylamine, a crucial building block in the development of various pharmaceutical agents. This document delves into the core synthetic strategies, precursor preparation, detailed experimental protocols, and the underlying chemical principles that govern these transformations.

Introduction

(S)-3-Methoxyphenethylamine is a chiral amine of significant interest in medicinal chemistry. Its stereochemistry plays a pivotal role in its biological activity, making enantioselective synthesis a critical aspect of its production. This guide will explore the primary methodologies for obtaining this compound in its desired (S)-enantiomeric form: asymmetric synthesis from a prochiral precursor and chiral resolution of a racemic mixture. Each approach will be detailed with a focus on the selection of precursors, reaction mechanisms, and practical experimental considerations.

Strategic Approaches to (S)-3-Methoxyphenethylamine Synthesis

The synthesis of (S)-3-Methoxyphenethylamine can be broadly categorized into two main strategies:

-

Asymmetric Synthesis: This elegant approach introduces the desired chirality during the reaction sequence, directly yielding the (S)-enantiomer. A key method in this category is the asymmetric reductive amination of a prochiral ketone.

-

Chiral Resolution: This classical method involves the synthesis of a racemic mixture of 3-Methoxyphenethylamine, followed by the separation of the (S) and (R) enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

The choice between these strategies often depends on factors such as scalability, cost of reagents and catalysts, and desired enantiomeric purity.

Route 1: Asymmetric Synthesis via Reductive Amination

This route offers an efficient pathway to (S)-3-Methoxyphenethylamine by directly establishing the stereocenter. The key precursor for this approach is 3-methoxyacetophenone.

Precursor: 3-Methoxyacetophenone

3-Methoxyacetophenone is a commercially available aromatic ketone. Its prochiral nature allows for the enantioselective addition of an amine, followed by reduction, to yield the chiral phenethylamine.

Core Directive: Asymmetric Reductive Amination with a Chiral Auxiliary

A well-established method for asymmetric reductive amination involves the use of a chiral auxiliary, such as (S)-α-methylbenzylamine. The auxiliary transiently introduces a chiral element, directing the reduction of the imine intermediate to favor the formation of the desired (S)-enantiomer of the product.

Mechanism: The reaction proceeds through the formation of a chiral imine intermediate from the condensation of 3-methoxyacetophenone and (S)-α-methylbenzylamine. The steric hindrance imposed by the chiral auxiliary directs the hydride attack from the less hindered face of the imine, leading to the preferential formation of one diastereomer. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the target (S)-3-Methoxyphenethylamine.

Experimental Protocol: Asymmetric Reductive Amination of 3-Methoxyacetophenone

-

Step 1: Imine Formation. In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) and (S)-α-methylbenzylamine (1.1 equivalents) in a suitable solvent such as toluene. Add a dehydrating agent, like molecular sieves or a catalytic amount of p-toluenesulfonic acid, to drive the equilibrium towards imine formation. The reaction is typically heated to reflux and monitored by TLC until the starting ketone is consumed.

-

Step 2: Diastereoselective Reduction. After cooling the reaction mixture, the reduction is carried out. A common reducing agent for this step is sodium borohydride (NaBH₄). The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. The diastereoselectivity of this step is crucial for the final enantiomeric excess of the product.

-

Step 3: Removal of the Chiral Auxiliary. The resulting N-(1-(3-methoxyphenyl)ethyl)-1-phenylethanamine is then subjected to hydrogenolysis to cleave the chiral auxiliary. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Step 4: Work-up and Purification. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield (S)-3-Methoxyphenethylamine.

| Parameter | Condition | Rationale |

| Chiral Auxiliary | (S)-α-methylbenzylamine | Readily available and effective in inducing high diastereoselectivity. |

| Reducing Agent | Sodium Borohydride | Mild and selective reducing agent for imines. |

| Catalyst for Hydrogenolysis | Palladium on Carbon (Pd/C) | Efficient for the cleavage of the N-benzyl bond. |

| Solvent | Toluene, Methanol | Toluene is suitable for imine formation; Methanol is a common solvent for borohydride reductions. |

Diagram of Asymmetric Reductive Amination Workflow

Caption: Workflow for the asymmetric synthesis of (S)-3-Methoxyphenethylamine.

Route 2: Synthesis of Racemic 3-Methoxyphenethylamine and Subsequent Chiral Resolution

This classic and often industrially viable route involves the preparation of the racemic amine followed by separation of the enantiomers. The key precursor for the most common variant of this route is 3-methoxyphenylacetonitrile.

Precursor Synthesis: 3-Methoxyphenylacetonitrile

3-Methoxyphenylacetonitrile is a key intermediate that can be prepared from 3-methoxybenzyl chloride.

Synthesis of 3-Methoxybenzyl Chloride: 3-Methoxybenzyl chloride can be synthesized from 3-methoxybenzyl alcohol by reaction with a chlorinating agent like thionyl chloride (SOCl₂)[1][2]. The alcohol, in turn, can be prepared by the reduction of 3-methoxybenzaldehyde[1].

Experimental Protocol: Synthesis of 3-Methoxyphenylacetonitrile

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in a suitable solvent like dimethyl sulfoxide (DMSO) or a water/alcohol mixture is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Reaction: 3-Methoxybenzyl chloride is added dropwise to the cyanide solution at a controlled temperature, typically between 40-85°C[3]. The reaction is a nucleophilic substitution where the cyanide ion displaces the chloride.

-

Work-up: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is evaporated to yield crude 3-methoxyphenylacetonitrile, which can be further purified by distillation.

-

Safety: Extreme caution must be exercised when working with sodium cyanide as it is highly toxic. [4] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.

Core Directive: Reduction of 3-Methoxyphenylacetonitrile to Racemic 3-Methoxyphenethylamine

The nitrile group of 3-methoxyphenylacetonitrile can be reduced to a primary amine using various reducing agents.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

-

Reaction Setup: A solution of 3-methoxyphenylacetonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution or suspension of lithium aluminum hydride (LAH) in the same dry solvent is added slowly to the nitrile solution at a controlled temperature (typically 0 °C to room temperature). LAH is a powerful and pyrophoric reducing agent, and its addition should be done with extreme care.

-

Work-up: After the reaction is complete, the excess LAH is quenched cautiously by the sequential slow addition of water and then an aqueous sodium hydroxide solution. The resulting aluminum salts precipitate and can be filtered off. The filtrate is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is removed to give racemic 3-methoxyphenethylamine, which can be purified by distillation.

-

Safety: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. [5] It should be handled under an inert atmosphere, and appropriate fire-extinguishing materials (such as a Class D fire extinguisher or dry sand) should be readily available.

| Parameter | Condition | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | A powerful and effective reagent for the reduction of nitriles to primary amines. |

| Solvent | Anhydrous Diethyl Ether or THF | Inert solvents that are compatible with LAH. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reaction of LAH with atmospheric moisture and oxygen. |

Core Directive: Chiral Resolution of Racemic 3-Methoxyphenethylamine

The separation of the enantiomers of racemic 3-methoxyphenethylamine is achieved by forming diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are commonly used for this purpose.

Mechanism: The racemic amine (a mixture of (S)- and (R)-enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This results in the formation of two diastereomeric salts: ((S)-amine)-(L-acid) and ((R)-amine)-(L-acid). These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 3-methoxyphenethylamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation of Diastereomeric Salt: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage. Recrystallization may be necessary to improve the diastereomeric excess.

-

Liberation of the (S)-Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and liberate the free base. The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Final Purification: The combined organic extracts are dried, and the solvent is evaporated to yield the enantiomerically enriched (S)-3-Methoxyphenethylamine. The enantiomeric excess should be determined using a suitable analytical technique, such as chiral HPLC.

| Parameter | Condition | Rationale |

| Resolving Agent | L-(+)-Tartaric Acid | A readily available and effective chiral acid for resolving racemic amines. |

| Solvent | Methanol or Ethanol | Common solvents for crystallization of diastereomeric salts. |

| Base for Liberation | Sodium Hydroxide | Effectively deprotonates the ammonium salt to give the free amine. |

Diagram of Racemic Synthesis and Chiral Resolution Workflow

Caption: Workflow for the synthesis of racemic 3-methoxyphenethylamine and its chiral resolution.

Conclusion

The synthesis of enantiomerically pure (S)-3-Methoxyphenethylamine is a critical process for the advancement of pharmaceutical research and development. This guide has detailed two robust synthetic strategies: asymmetric synthesis via reductive amination and the synthesis of a racemate followed by chiral resolution. The choice of methodology will be dictated by the specific requirements of the research or manufacturing process, including scale, cost, and desired purity. Both routes, when executed with careful attention to experimental detail and safety, provide reliable access to this important chiral building block.

References

Spectroscopic data for (S)-1-(3-Methoxyphenyl)ethylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(3-Methoxyphenyl)ethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral building block in modern organic synthesis and pharmaceutical development. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[1][2] The correct and unambiguous characterization of such chiral amines is paramount for ensuring enantiomeric purity, confirming structural integrity, and meeting stringent quality control standards in research and manufacturing.

We will delve into the three cornerstone analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of the resulting data, reflecting the practices of an experienced analytical scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[3][4] It operates on the principle that atomic nuclei with a quantum property called "spin," such as ¹H (proton) and ¹³C, behave like tiny magnets.[5][6] When placed in a strong external magnetic field, these nuclei can be excited by radiofrequency radiation, and the energy they absorb and subsequently release provides detailed information about their chemical environment, connectivity, and spatial relationships.[3]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation rests entirely on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument undergoes an automated process of locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe to the correct frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are averaged to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve adequate signal intensity.[7]

Caption: NMR Sample Preparation and Acquisition Workflow.

Data Interpretation and Structural Assignment

The resulting spectra provide a unique fingerprint of the molecule.

¹H NMR Spectroscopic Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~7.25 | t | 1H | Ar-H (H-5) |

| ~6.85 | m | 3H | Ar-H (H-2, H-4, H-6) |

| ~4.15 | q | 1H | CH-NH₂ |

| ~3.80 | s | 3H | OCH₃ |

| ~1.90 | s (broad) | 2H | NH₂ |

| ~1.40 | d | 3H | CH-CH₃ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (6.8-7.3 ppm): The aromatic protons appear as a complex of signals. The triplet around 7.25 ppm is characteristic of the proton at the 5-position, flanked by two other aromatic protons. The remaining three aromatic protons appear in a multiplet further upfield.

-

Methine Proton (~4.15 ppm): The single proton attached to the chiral center (CH-NH₂) appears as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).

-

Methoxy Protons (~3.80 ppm): The three equivalent protons of the methoxy group (OCH₃) are shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Amine Protons (~1.90 ppm): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The signal is broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

Methyl Protons (~1.40 ppm): The three protons of the methyl group (CH-CH₃) appear as a doublet, as they are coupled to the single methine proton.

¹³C NMR Spectroscopic Data Summary

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~159.8 | Ar-C (C-3, C-O) |

| ~146.0 | Ar-C (C-1) |

| ~129.5 | Ar-C (C-5) |

| ~118.5 | Ar-C (C-6) |

| ~112.5 | Ar-C (C-4) |

| ~111.8 | Ar-C (C-2) |

| ~55.2 | OCH₃ |

| ~51.0 | CH-NH₂ |

| ~24.5 | CH-CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons (111-160 ppm): Six distinct signals are observed for the aromatic carbons. The carbon attached to the electron-donating methoxy group (C-3) is the most downfield, while the other carbons are distinguished by their electronic environment.

-

Methoxy Carbon (~55.2 ppm): The carbon of the methoxy group appears in the typical range for sp³ carbons bonded to an oxygen atom.

-

Aliphatic Carbons (24-51 ppm): The chiral methine carbon (CH-NH₂) appears around 51.0 ppm, and the terminal methyl carbon (CH-CH₃) is the most upfield signal at approximately 24.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8] It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)

For liquid samples, ATR-FTIR is the method of choice due to its simplicity and minimal sample preparation.

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal (typically diamond).

-

Data Acquisition: Lower the pressure arm to ensure firm contact between the sample and the crystal.[7] Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.

Caption: ATR-FTIR Experimental Workflow.

Data Interpretation and Functional Group Assignment

The IR spectrum of this compound confirms the presence of all key functional groups.

IR Spectroscopic Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3300 (two bands) | Medium, Sharp | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1650-1580 | Medium, Sharp | N-H Bend (Primary Amine) |

| 1600, 1480 | Strong | C=C Aromatic Ring Stretch |

| 1335-1250 | Strong | Aromatic C-N Stretch |

| 1250-1020 | Strong | C-O Stretch (Aryl Ether) |

| 910-665 | Strong, Broad | N-H Wag |

Interpretation of IR Spectrum:

-

N-H Vibrations: The most definitive feature of a primary amine (R-NH₂) is the presence of two sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[10][11] The presence of an N-H bending vibration around 1600 cm⁻¹ and a broad N-H wag below 900 cm⁻¹ further confirms this group.[9][11]

-

C-H Stretches: Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the methyl and methine groups.

-

Aromatic and Ether Groups: Strong absorptions for the C=C bonds of the benzene ring are visible around 1600 and 1480 cm⁻¹. A very strong band in the 1250-1020 cm⁻¹ region is indicative of the C-O stretch from the aryl ether (methoxy group).[11] The aromatic C-N stretch is also expected in the 1335-1250 cm⁻¹ range.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, often yielding the intact protonated molecule [M+H]⁺.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with a small percentage of formic acid. The acid facilitates protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio, and a detector records their abundance.[7]

Caption: ESI-Mass Spectrometry Workflow.

Data Interpretation and Fragmentation Analysis

The mass spectrum provides definitive evidence for the molecular weight and substructural components.

Mass Spectrometric Data Summary

| m/z | Proposed Identity | Notes |

| 152.1 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight of 151.1. |

| 135.1 | [M+H - NH₃]⁺ | Loss of ammonia, a common pathway for primary amines. |

| 121.1 | [C₈H₉O]⁺ | Result of benzylic cleavage (loss of •CH(NH₂)CH₃). |

| 106.1 | [C₇H₆O]⁺ | Further fragmentation of the m/z 121 ion. |

Interpretation of Mass Spectrum:

-

Molecular Ion: The molecular weight of C₉H₁₃NO is 151.21. The odd nominal mass is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10] In ESI-MS, the base peak is often the protonated molecule, [M+H]⁺, which would appear at m/z 152.1.

-

Key Fragmentation Pathways: Phenethylamines are known to undergo characteristic fragmentation.[12][13]

-

α-Cleavage: The most significant fragmentation is the cleavage of the Cα-Cβ bond (the bond between the methine carbon and the aromatic ring). This benzylic cleavage is highly favorable as it leads to the formation of a stable benzyl-type cation. The loss of the •CH(NH₂)CH₃ radical from the molecular ion results in the fragment at m/z 121.1 .

-

Loss of Ammonia: Another common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH₃) from the protonated molecular ion, giving rise to a peak at m/z 135.1 .[12]

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide an unambiguous and self-consistent confirmation of the structure of this compound. NMR spectroscopy elucidates the complete carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of the key primary amine, aromatic ether, and hydrocarbon functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the phenylethylamine scaffold. This multi-technique approach represents the gold standard in analytical chemistry, ensuring the identity, purity, and structural integrity of critical chemical entities in research and drug development.

References

- 1. This compound | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. What is NMR spectroscopy for organic compounds? - Blog [winchemistry.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. wikieducator.org [wikieducator.org]

- 10. fiveable.me [fiveable.me]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters [pubmed.ncbi.nlm.nih.gov]

- 13. Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-(3-Methoxyphenyl)ethylamine material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for (S)-1-(3-Methoxyphenyl)ethylamine

This document provides a comprehensive safety and handling guide for this compound (CAS No. 82796-69-8), a chiral building block frequently utilized in organic synthesis, particularly within pharmaceutical research and development.[1] Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this guide synthesizes regulatory data with practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals to foster a deep understanding of the compound's hazard profile and to implement robust safety protocols grounded in the principles of chemical reactivity and risk mitigation.

Core Hazard Profile and Chemical Rationale

This compound is classified as a hazardous substance requiring careful handling.[2][3] Its risk profile is rooted in its chemical structure: a primary amine attached to a substituted aromatic ring. This functionality is the primary driver of its corrosive and toxic properties.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[4][5]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4][5] |

| Skin Sensitization | Category 1/1A | H317: May cause an allergic skin reaction.[4][5] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or harmful if inhaled.[4][6] |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4][5][6] |

Expertise & Causality:

-

Corrosivity (H314/H318): As a primary amine, this compound is basic. On contact with moisture on the skin or in the eyes, it can cause severe chemical burns by disrupting cell membranes and hydrolyzing proteins. The severity (Category 1B) necessitates immediate and thorough rinsing upon any contact.[7]

-

Toxicity (H302/H331): The toxicity profile is typical for biologically active amines. If ingested or inhaled, it can be readily absorbed into the bloodstream, potentially interfering with neurological or other physiological processes. The "harmful" and "toxic" classifications underscore the need for stringent engineering controls like fume hoods to prevent systemic exposure.[6]

-

Sensitization (H317): Repeated skin contact can lead to allergic sensitization.[4] This is a crucial consideration for researchers who may handle this or structurally similar compounds frequently. Once an individual is sensitized, even minute exposures can trigger a significant allergic reaction.

Physicochemical Data for Risk Assessment

Understanding the physical properties of a chemical is fundamental to designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [4][8] |

| Molecular Weight | 151.21 g/mol | [4][5] |

| Appearance | Colorless to very pale yellow liquid | [2][8] |

| Odor | Amine-like | [2] |

| Boiling Point | 66 °C @ 0.38 mmHg | [6] |

| Density | 1.023 - 1.028 g/cm³ | [2][6] |

| Flash Point | > 100 °C / > 212 °F | [2][6] |

| pH | 10.9 (10 g/L solution @ 20°C) | [2] |

| Solubility | Soluble in organic solvents. Limited water solubility (10 g/L). | [1][2] |

Insight for Application: The high boiling point and low vapor pressure at standard temperature suggest a limited inhalation hazard from the liquid itself at rest.[1][6] However, the risk increases significantly if the material is heated, aerosolized, or used in a low-pressure system. The flash point above 100°C indicates it is not classified as flammable, but it is combustible and should be kept away from ignition sources.[2][9]

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy provides a systematic and robust framework for minimizing risk.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][10] An eyewash station and safety shower must be immediately accessible.[2][7]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. All personnel must be trained on its specific hazards and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be selected carefully based on the corrosive nature of the compound.[11][12]

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles and a face shield.[7][12] | Due to the severe eye damage risk (H318), goggles are mandatory. A face shield is required when there is any splash potential.[12][13] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber).[7][12] | Standard nitrile gloves offer only splash protection and should be changed immediately upon contact.[11] For extended handling, more robust gloves are necessary. Always inspect gloves before use. |

| Skin/Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat protects against splashes.[11] Cotton or other non-synthetic clothing should be worn underneath, as synthetic fabrics can melt to the skin in a fire. |

| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12] |

Experimental Workflow and Protocols

A structured workflow ensures safety at every stage of handling, from receipt to disposal.

Caption: A typical safe handling workflow for hazardous chemicals.

Protocol for Standard Laboratory Handling

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear. Confirm the location of the nearest safety shower and eyewash station.

-

Don PPE: Put on all required PPE as specified in the table above.

-

Transport: Transport the chemical container in a secondary, chemically resistant container.

-

Dispensing: Perform all transfers and dispensing of the liquid inside the fume hood. Use appropriate tools (e.g., pipette, syringe) to avoid splashes.

-

Post-Handling: Securely close the primary container. Decontaminate any surfaces that may have been exposed.

-

Waste: Dispose of contaminated consumables (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.[2]

-

Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water.

Protocol for Storage

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2][3]

-

Container: Keep the container tightly closed to prevent absorption of moisture and CO₂ from the air.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] Accidental mixing can cause violent reactions.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Caption: Decision-making workflow for first aid response to chemical exposure.

First-Aid Measures

-

General Advice: Show the Safety Data Sheet to the attending medical professional.[2] Immediate medical attention is required for all but the most minor, quickly decontaminated exposures.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][14] Seek immediate medical attention as chemical burns may not be immediately apparent.[3]

-

Inhalation: Move the individual to fresh air at once.[2][14] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[3] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[2][3] This is critical, as the corrosive nature of the compound can cause secondary damage to the esophagus during emesis.[3] Rinse the mouth with water and have the person drink plenty of water if they are conscious.[2] Seek immediate medical attention.[7]

Spill Response Protocol

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control: Prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize & Absorb: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before soaking up with an inert absorbent material.

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][10]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Disposal Considerations

Chemical waste must be handled in accordance with all local, regional, and national regulations.[9][15]

-

Waste Stream: Dispose of unused this compound and any spill cleanup materials as hazardous chemical waste.

-

Containerization: Use a designated, properly labeled, and sealed container for waste.

-

Prohibition: Never dispose of this chemical down the drain or in general waste, as it is harmful to aquatic life.[2][5]

This guide is intended to augment, not replace, the official Safety Data Sheet provided by the manufacturer and the established safety protocols of your institution. A culture of safety, grounded in a thorough understanding of the chemicals being handled, is paramount to successful and safe research.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-(3-Methoxyphenyl)ethanamine, CAS No. 82796-69-8 - iChemical [ichemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Request for Quote [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. americanchemistry.com [americanchemistry.com]

- 13. firefightingfoam.com [firefightingfoam.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. tcichemicals.com [tcichemicals.com]

Biological activity of (S)-1-(3-Methoxyphenyl)ethylamine derivatives

An In-depth Technical Guide to the Biological Activity of (S)-1-(3-Methoxyphenyl)ethylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the this compound Scaffold